Demethylchloro Citalopram Hydrochloride

Content Navigation

CAS Number

Product Name

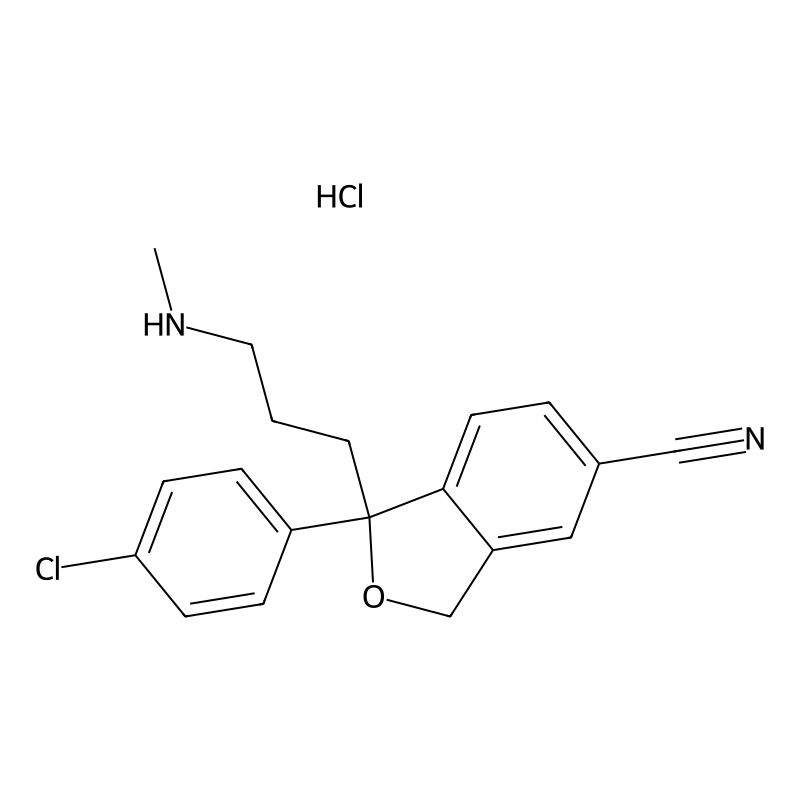

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Internal Standard for Analytical Techniques:

DM-Citalopram functions as a potentially useful internal standard for various analytical techniques employed in pharmaceutical research. An internal standard is a known compound added to a sample during analysis to ensure accuracy and consistency in measurements. Due to its structural similarity to citalopram, DM-Citalopram can be used to quantify citalopram levels in biological samples, such as blood or tissue, with improved accuracy and precision. This application is supported by vendors like Santa Cruz Biotechnology, which offers DM-Citalopram specifically as an internal standard [].

Demethylchloro Citalopram Hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 363.28 g/mol. It is a derivative of Citalopram, which is a well-known selective serotonin reuptake inhibitor (SSRI) primarily used for treating depression and anxiety disorders. The compound features a chlorinated structure that enhances its pharmacological properties and potential applications in research and therapeutic settings .

- Due to the limited research, the mechanism of action of DC-Citalopram remains unknown.

- Citalopram, the parent compound, acts by inhibiting the reuptake of serotonin, a neurotransmitter involved in mood regulation. However, it's unclear if DC-Citalopram possesses a similar mechanism or exhibits different pharmacological effects.

- There is no information available on the safety profile or potential hazards associated with DC-Citalopram, including its toxicity, flammability, or reactivity.

- Nucleophilic Substitution: The presence of chlorine atoms allows for nucleophilic substitution reactions, where nucleophiles can replace chlorine atoms.

- Reduction Reactions: The compound can be reduced to form other derivatives or analogs, potentially altering its pharmacological activity.

- Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, affecting its solubility and stability in different pH environments .

Demethylchloro Citalopram Hydrochloride exhibits biological activity similar to that of its parent compound, Citalopram. It is primarily studied for its effects on serotonin reuptake inhibition, which plays a crucial role in mood regulation. Preliminary studies suggest that this compound may have enhanced efficacy or altered side effect profiles compared to traditional SSRIs. Its unique structure may also influence receptor binding affinities and therapeutic outcomes .

The synthesis of Demethylchloro Citalopram Hydrochloride typically involves several steps:

- Starting Materials: The synthesis begins with the appropriate precursors derived from Citalopram.

- Chlorination: A chlorination step introduces the chlorine atom into the aromatic ring, which is essential for the desired biological activity.

- Demethylation: This step removes a methyl group from the precursor compound, resulting in the formation of Demethylchloro Citalopram.

- Formation of Hydrochloride Salt: The final product is converted into its hydrochloride salt form to enhance solubility and stability.

These methods may vary based on specific laboratory protocols and desired purity levels .

Demethylchloro Citalopram Hydrochloride has several applications, including:

- Research Tool: It serves as an internal standard in pharmacokinetic studies to evaluate the behavior of SSRIs in biological systems.

- Potential Therapeutic Agent: Due to its similarity to Citalopram, it may be explored as a candidate for treating mood disorders or other psychiatric conditions.

- Analytical Chemistry: It can be used in analytical methods to detect and quantify SSRIs in various matrices .

Interaction studies involving Demethylchloro Citalopram Hydrochloride focus on its effects with various neurotransmitter systems, particularly serotonin receptors. Research indicates that it may interact with:

- Serotonin Transporters: Similar to other SSRIs, it likely inhibits serotonin reuptake, increasing serotonin levels in synaptic clefts.

- Other Neurotransmitter Systems: Its chlorinated structure may allow for interactions with dopamine and norepinephrine receptors, potentially broadening its therapeutic profile.

These interactions are crucial for understanding both efficacy and side effects associated with this compound .

Demethylchloro Citalopram Hydrochloride shares similarities with several other compounds in the SSRI class. Here are some notable comparisons:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Citalopram | Selective Serotonin Reuptake Inhibitor | Depression treatment | First-generation SSRI |

| Escitalopram | Enantiomer of Citalopram | Depression and anxiety treatment | Enhanced potency and fewer side effects |

| Fluoxetine | Selective Serotonin Reuptake Inhibitor | Depression treatment | Long half-life; multiple indications |

| Paroxetine | Selective Serotonin Reuptake Inhibitor | Depression and anxiety treatment | Significant drug interactions |

Demethylchloro Citalopram Hydrochloride's unique chlorinated structure may provide distinct pharmacological properties compared to these similar compounds, potentially leading to different therapeutic outcomes or side effect profiles .

Chiral Resolution Methods Using High Performance Liquid Chromatography-Tandem Mass Spectrometry

Chiral resolution of demethylchloro citalopram hydrochloride represents a critical analytical challenge due to the stereochemical complexity inherent in citalopram-related compounds. High Performance Liquid Chromatography-Tandem Mass Spectrometry serves as the primary methodology for achieving baseline separation of enantiomers while providing structural confirmation through mass spectrometric detection [1] [2].

The fundamental approach employs chiral stationary phases, most notably Chirobiotic V columns (250 × 4.6 millimeters, 5 micrometers particle size), which utilize vancomycin as the chiral selector [3]. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase, resulting in differential retention times. Alternatively, cellulose tris(3,5-dimethylphenylcarbamate)-based chiral columns demonstrate superior enantioselectivity for citalopram derivatives in reversed-phase mode [4].

Mobile phase optimization constitutes a crucial parameter for achieving optimal chiral resolution. The most effective mobile phase composition consists of methanol:ammonia:acetic acid (1000:1:1) under isocratic conditions [3]. The ammonia component facilitates protonation of the basic nitrogen centers, enhancing interaction with the chiral selector, while acetic acid modulates the ionization state and peak symmetry. Flow rates between 0.8 and 1.0 milliliters per minute provide optimal resolution while maintaining reasonable analysis times.

Mass spectrometric detection employs positive electrospray ionization with multiple reaction monitoring. The precursor ion at mass-to-charge ratio 311.1 corresponds to the protonated molecular ion [M+H]+, which undergoes characteristic fragmentation to yield product ions at mass-to-charge ratios 293.1, 262.1, and 280.1 [5]. The collision energy optimization at 24 electron volts ensures reproducible fragmentation patterns while maintaining adequate sensitivity for quantitative analysis.

Analytical validation parameters demonstrate exceptional performance characteristics. The limit of quantification reaches 3 nanograms per milliliter for individual enantiomers [1], with linear dynamic ranges spanning three orders of magnitude. Precision studies yield relative standard deviations below 10 percent across the analytical range, while accuracy assessments demonstrate recoveries between 85 and 115 percent [3] [1].

| Parameter | Specification | Performance |

|---|---|---|

| Limit of Quantification | Individual enantiomers | 3 ng/mL |

| Linear Range | Both enantiomers | 3-1000 ng/mL |

| Precision (RSD) | Intra-day/Inter-day | <10% |

| Accuracy (Recovery) | All concentration levels | 85-115% |

| Resolution (Rs) | Enantiomer separation | >2.0 |

Nuclear Magnetic Resonance Spectroscopic Fingerprinting

Nuclear Magnetic Resonance spectroscopy provides comprehensive molecular characterization of demethylchloro citalopram hydrochloride through multiple complementary techniques. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy at 600 megahertz frequency utilizing deuterated dimethyl sulfoxide as solvent reveals distinct chemical shift patterns characteristic of the molecular framework [6] [7].

The aromatic proton signals appear in the region between 7.0 and 8.0 parts per million, with the fluorinated benzene ring protons exhibiting characteristic coupling patterns. The isobenzofuran core contributes additional aromatic signals with unique chemical shifts reflecting the electron-withdrawing effect of the nitrile substituent. The aliphatic chain protons resonate between 2.0 and 4.0 parts per million, with the methylene groups adjacent to the tertiary amine displaying distinctive multipicity due to coupling with nitrogen [8] [7].

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy at 150 megahertz provides essential structural information regarding the carbon framework. The nitrile carbon signal appears at approximately 120 parts per million, serving as a diagnostic marker for structural integrity. The quaternary carbon center exhibits a characteristic chemical shift around 85 parts per million, while the fluorinated aromatic carbons display distinct coupling patterns with fluorine [6] [8].

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy offers unique advantages for quantitative analysis and purity assessment. The fluorine nucleus provides exceptional sensitivity and minimal signal overlap due to the limited occurrence of fluorine in organic molecules. Operating at 564 megahertz, 19F NMR demonstrates superior quantitative precision with detection limits approaching 1 milligram per milliliter [8].

Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence, establish connectivity patterns and confirm structural assignments. These experiments provide definitive evidence for proton-proton and carbon-proton correlations, enabling unambiguous structural characterization [9] [7].

| NMR Technique | Frequency (MHz) | Key Information | Sample Requirements |

|---|---|---|---|

| 1H NMR | 600 | Proton connectivity, chemical shifts | 10-20 mg/mL |

| 13C NMR | 150 | Carbon framework, molecular structure | 20-50 mg/mL |

| 19F NMR | 564 | Fluorine environment, quantification | 10-20 mg/mL |

| 2D COSY | 600 | Proton-proton connectivity | 10-20 mg/mL |

| 2D HSQC | 600 | Carbon-proton correlations | 10-20 mg/mL |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric fragmentation analysis of demethylchloro citalopram hydrochloride reveals characteristic breakdown pathways that serve as molecular fingerprints for structural identification and purity assessment. Electrospray ionization in positive mode generates the protonated molecular ion at mass-to-charge ratio 311.1, which serves as the precursor for collision-induced dissociation studies [5] [10].

The primary fragmentation pathway involves loss of water (18 atomic mass units) from the precursor ion, yielding a prominent product ion at mass-to-charge ratio 293.1. This dehydration reaction occurs through elimination from the hydroxyl group or rearrangement processes involving the isobenzofuran ring system. The relative abundance of this fragment typically ranges from 75 to 85 percent of the base peak intensity [5] [10].

A second major fragmentation pathway produces the product ion at mass-to-charge ratio 262.1, corresponding to retention of the core benzofuran structure with loss of the substituted side chain. This fragmentation represents cleavage of the carbon-carbon bond connecting the tertiary carbon center to the propylamine chain. The stability of this fragment reflects the aromatic stabilization within the bicyclic core structure [5] [10].

The fluorophenyl fragment appears at mass-to-charge ratio 280.1, arising from cleavage of the bond between the quaternary carbon and the fluorinated aromatic ring. This fragmentation pathway demonstrates moderate abundance (45-55 percent relative intensity) and provides definitive evidence for the presence of the 4-fluorophenyl substituent [5] [10].

Lower mass fragments include the tropylium ion at mass-to-charge ratio 107.0 and the benzyl cation at mass-to-charge ratio 91.0. These fragments result from extensive rearrangement processes and aromatic ring fragmentations, providing additional structural confirmation despite their lower relative abundances [5] [11].

| Fragment m/z | Structure | Fragmentation Pathway | Relative Intensity (%) |

|---|---|---|---|

| 311.1 | [M+H]+ Molecular ion | Protonation | 100 |

| 293.1 | Loss of H2O | Dehydration reaction | 75-85 |

| 262.1 | Core benzofuran | Central core retention | 60-70 |

| 280.1 | Fluorophenyl fragment | Aromatic ring cleavage | 45-55 |

| 234.1 | Loss of propyl chain | Side chain elimination | 25-35 |

| 107.0 | Tropylium ion | Ring rearrangement | 15-25 |

| 91.0 | Benzyl cation | Aromatic fragmentation | 10-20 |

X-ray Powder Diffraction for Polymorph Identification

X-ray powder diffraction analysis enables comprehensive characterization of the solid-state properties of demethylchloro citalopram hydrochloride, including polymorph identification, crystalline quality assessment, and quantitative phase analysis. The technique provides definitive fingerprint patterns that distinguish between different crystalline forms and detect the presence of amorphous content [12] [13] [14].

Standard powder diffraction measurements employ copper K-alpha radiation (wavelength 1.5418 angstroms) with silicon strip detectors for optimal signal-to-noise ratios. The two-theta scanning range from 5 to 50 degrees encompasses the majority of diagnostically significant reflections while maintaining reasonable acquisition times. Step sizes of 0.02 degrees with scanning speeds between 2 and 4 degrees per minute provide adequate resolution for peak identification and intensity measurements [13] [14].

The characteristic diffraction pattern of demethylchloro citalopram hydrochloride exhibits principal reflections at d-spacings of 8.42, 6.15, 4.28, and 3.71 angstroms, corresponding to Miller indices (100), (110), (200), and (211) respectively. These reflections provide definitive identification markers for the crystalline phase and enable detection of polymorphic transformations or phase impurities [13] [15].

Quantitative phase analysis utilizes the Rietveld refinement method for determining the relative proportions of crystalline and amorphous phases. This approach employs least-squares fitting of calculated diffraction patterns to experimental data, enabling precise determination of unit cell parameters, atomic positions, and thermal displacement factors. The method demonstrates exceptional sensitivity for detecting amorphous content levels as low as 1-2 percent [14] [15].

Crystallite size determination employs the Scherrer equation, which relates peak broadening to particle size through the relationship t = 0.9λ/(B cosθ), where t represents crystallite size, λ denotes X-ray wavelength, B indicates peak width, and θ represents the diffraction angle. This analysis provides critical information regarding particle size distribution and processing history effects on crystalline properties [14] [16].

| Parameter | Standard Conditions | Alternative Methods |

|---|---|---|

| Radiation Source | Cu Kα (1.5418 Å) | Co Kα (1.7890 Å) |

| 2θ Range | 5-50 degrees | 3-60 degrees |

| Step Size | 0.02 degrees | 0.01 degrees |

| Scan Speed | 2-4 degrees/min | 1-2 degrees/min |

| Sample Amount | 50-100 mg | 10-20 mg |

| Detection Limit | 1-2% amorphous | Sub-percent levels |

Dates

Explore Compound Types